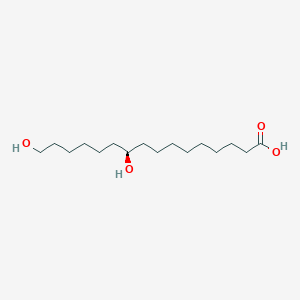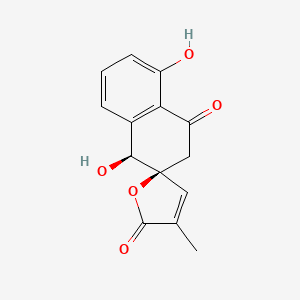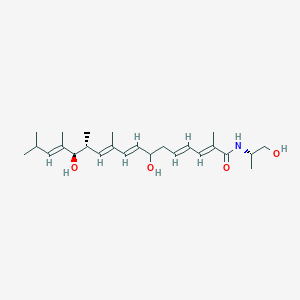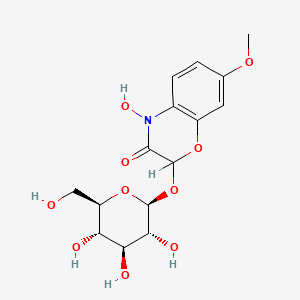
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMBOA glucoside is a cyclic hydroxamic acid that is DIMBOA attached to a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It has a role as a plant metabolite. It is a cyclic hydroxamic acid, a benzoxazine and a beta-D-glucoside. It derives from a DIMBOA.
Applications De Recherche Scientifique
Presence in Plants
Research has identified 1,4-Benzoxazine derivatives, including glucosides like 2-(2-hydroxy-7-methoxy-1,4-benzoxazin-3-one)β-D-glucopyranoside, in various plants such as corn, rye, wheat, and Coix Lachryma Jobi seedlings. These compounds appear in redox pairs and their relationship varies with the physiological conditions of the plant tissue (Hofman & Hofmanová, 1969).
Isolation from Plant Sources
The compound has been isolated from the roots of corn plants, identified through techniques like infrared, mass, nuclear magnetic resonance, and ultraviolet spectrophotometry (Gahagan & Mumma, 1967).
Biological Properties and Synthesis
Benzoxazinone derivatives exhibit biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties, along with methods for their synthetic obtention, have been a subject of research, highlighting their potential agronomic utility (Macias et al., 2006).
Inhibition of Glycosidases
Benzoxazine-based aglycones, including derivatives of this compound, have shown significant inhibition of glucosidase, suggesting their potential application in the treatment of type 2 diabetes (Bharathkumar et al., 2014).
Extraction and Quantification in Plants
Methods for the extraction and quantification of benzoxazinone derivatives in plants have been developed, demonstrating the effectiveness of pressurized liquid extraction and liquid chromatography-electrospray mass spectrometry (Villagrasa et al., 2006).
Role in Plant Defense
The compound's role in plant defense against insects, as well as its detoxification mechanisms in specialized insects, has been studied, providing insights into plant-insect interactions (Sasai et al., 2009).
Propriétés
Numéro CAS |
18607-79-9 |
|---|---|
Nom du produit |
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside |
Formule moléculaire |
C15H19NO10 |
Poids moléculaire |
373.31 g/mol |
Nom IUPAC |
4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15?/m1/s1 |
Clé InChI |
WTGXAWKVZMQEDA-XGHDNVSXSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonymes |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



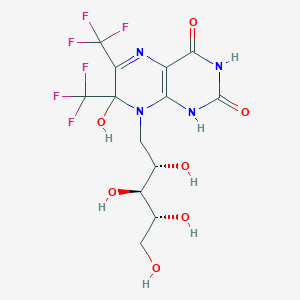
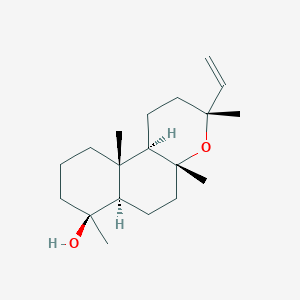
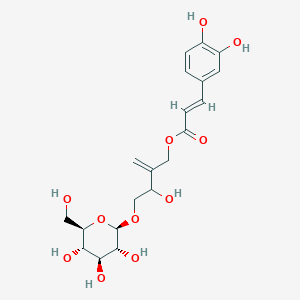
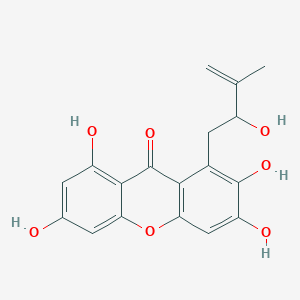
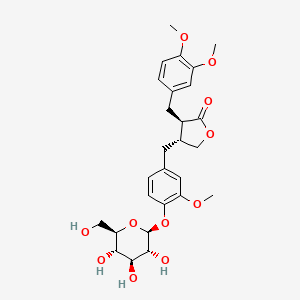
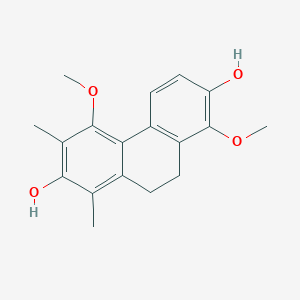
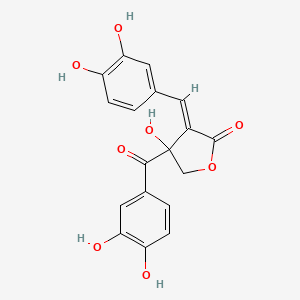
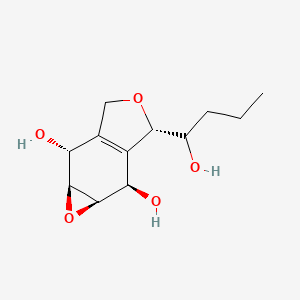
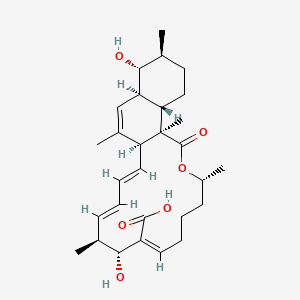
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
